Ethanol, 2-(2-methoxyethoxy)-, 4-aminobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanol, 2-(2-methoxyethoxy)-, 4-aminobenzoate is a chemical compound with the molecular formula C12H17NO4. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an ethanol backbone with methoxyethoxy and aminobenzoate groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-(2-methoxyethoxy)-, 4-aminobenzoate typically involves the reaction of 4-aminobenzoic acid with 2-(2-methoxyethoxy)ethanol. The reaction is carried out under reflux conditions, often using a catalyst to facilitate the esterification process. The product is then purified through filtration and concentration techniques .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. Techniques such as distillation and crystallization are employed to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2-(2-methoxyethoxy)-, 4-aminobenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the aminobenzoate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohol derivatives, and substituted benzoates, depending on the reaction conditions and reagents used .
Scientific Research Applications
Ethanol, 2-(2-methoxyethoxy)-, 4-aminobenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a reagent in biochemical assays and studies.
Medicine: This compound is explored for its potential therapeutic properties, including its use in drug delivery systems.
Industry: It is utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethanol, 2-(2-methoxyethoxy)-, 4-aminobenzoate involves its interaction with specific molecular targets. The aminobenzoate group can interact with enzymes and receptors, modulating their activity. The methoxyethoxy group enhances the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems .
Comparison with Similar Compounds
Similar Compounds
- Ethanol, 2-(2-methoxyethoxy)-, 1-(4-aminobenzoate)
- Ethanol, 2-(2-methoxyethoxy)-, 4-nitrobenzoate
- Ethanol, 2-(2-methoxyethoxy)-, 4-hydroxybenzoate
Uniqueness
Ethanol, 2-(2-methoxyethoxy)-, 4-aminobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its aminobenzoate group allows for specific interactions with biological targets, while the methoxyethoxy group enhances its solubility and stability .
Properties
CAS No. |
49744-35-6 |
---|---|
Molecular Formula |
C12H17NO4 |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
2-(2-methoxyethoxy)ethyl 4-aminobenzoate |
InChI |
InChI=1S/C12H17NO4/c1-15-6-7-16-8-9-17-12(14)10-2-4-11(13)5-3-10/h2-5H,6-9,13H2,1H3 |
InChI Key |
KRCFNZKIXDOQFX-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOC(=O)C1=CC=C(C=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.